Rigosertib (also known as ON 01910.Na) is a synthetic benzyl styryl sulfone that has gained significant attention in cancer research. [] It is classified as a multi-kinase inhibitor, exhibiting activity against various kinases involved in crucial cellular processes. [, ] Rigosertib's primary role in scientific research is its potential as an anti-cancer agent, particularly in the context of hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). [, , , , ] Studies have also explored its potential in treating solid tumors like head and neck cancer, pancreatic cancer, and rhabdomyosarcoma. [, , , , , ]
a) Optimization of Dosing and Administration: Research is ongoing to optimize the dosing and administration of rigosertib to maximize its efficacy and minimize potential side effects. [, ] This includes exploring different dosing regimens, routes of administration (oral vs. intravenous), and combination strategies with other anti-cancer agents.
b) Biomarker Validation and Patient Stratification: Validating the predictive value of identified biomarkers for rigosertib response is crucial. [, ] This will allow for better patient stratification, ensuring that treatment is targeted to those most likely to benefit.
c) Investigation of Resistance Mechanisms: Understanding the mechanisms of resistance to rigosertib is crucial for developing strategies to overcome treatment failure. [] Research in this area could lead to novel combination therapies or the identification of new drug targets.
d) Exploration of New Indications: Rigosertib's activity against various cellular pathways suggests its potential in other diseases beyond cancer. [, ] Exploring its application in other areas, like inflammatory disorders or infectious diseases, could lead to novel therapeutic approaches.
Rigosertib was developed by Onconova Therapeutics, Inc. and is derived from the compound ON-01910, which itself is a sulfone derivative. The compound's synthesis involves specific chemical reactions that modify its structure to enhance its biological activity against cancer cells.
Rigosertib is categorized as an antineoplastic agent and a multi-targeted kinase inhibitor. It primarily inhibits the polo-like kinase 1 (PLK1), which plays a critical role in cell division, and also affects the phosphoinositide 3-kinase (PI3K) pathway and other kinases associated with cancer progression.
The synthesis of Rigosertib involves multiple steps that convert precursor compounds into the final product. The initial compound ON-01940 is reacted with methyl 2-bromoacetate under basic conditions to yield ON-01500. This intermediate undergoes hydrolysis to produce Rigosertib.
Rigosertib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The molecular formula of Rigosertib is CHNOS, with a specific arrangement of methoxy groups and a sulfonyl moiety that enhances its interaction with target proteins.
Rigosertib participates in various chemical reactions that are crucial for its synthesis and biological function.
Rigosertib exerts its effects through multiple mechanisms that disrupt cancer cell proliferation.
Studies have shown that Rigosertib effectively inhibits tumor growth in various models, demonstrating significant efficacy against RAS-mutated cancers .
Rigosertib possesses distinct physical and chemical properties that contribute to its effectiveness as an antitumor agent.
Rigosertib is primarily used in scientific research related to cancer treatment.
The exploration of styryl-benzyl-sulfone derivatives originated from systematic investigations into structurally simple compounds exhibiting selective cytotoxicity against cancer cells. Early research identified that the styryl benzyl sulfone core conferred unique biological properties, with initial compounds showing moderate antiproliferative activity. These observations prompted extensive structure-activity relationship (SAR) studies to optimize anticancer potency while minimizing toxicity to normal cells. Rigosertib emerged as the lead compound from this chemical series following comprehensive screening against diverse cancer cell lines [3] [4].
The discovery that minor structural modifications could dramatically alter biological function became evident through comparative analysis of rigosertib and its structural analogue, recilisib sodium (ON 01210.Na). Despite sharing the core styryl benzyl sulfone structure, recilisib demonstrated radioprotective properties rather than anticancer activity. This divergence was attributed to the introduction of an amino-group at the meta-position of rigosertib's benzene ring, which transformed the molecule from a radioprotectant into a potent antineoplastic agent [3]. This key structural distinction highlights the precision required in molecular design and the profound impact of seemingly minor chemical modifications on biological activity.
Table 1: Evolution of Key Styryl-Benzyl-Sulfone Derivatives
Compound | Structural Features | Primary Biological Activity | Development Stage |
---|---|---|---|
Early styryl benzyl sulfones | Simple unsubstituted core | Moderate cytotoxicity | Preclinical research |
Recilisib sodium (ON 01210.Na) | Chloro-substituted styryl segment | Radioprotection | Phase II (radiation mitigation) |
Rigosertib (ON 01910.Na) | Meta-amino substitution on benzene ring | PLK/PI3K inhibition, apoptosis induction | Phase III (multiple indications) |
Benzyl naphthyl sulfone derivatives | Naphthalene replacement of styryl group | Enhanced potency (nanomolar IC50) | Preclinical optimization |
Recent innovations have further expanded this chemical class through strategic ring cyclization, yielding benzyl naphthyl sulfoxide/sulfone derivatives. These structural modifications, particularly the replacement of the styryl segment with a naphthyl group to maintain the preferred trans-configuration, have produced compounds with significantly enhanced anticancer activity. Among these novel derivatives, compound 15b ((2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine) demonstrated nanomolar cytotoxicity against human tongue carcinoma (SCC-15) cells (IC50 = 15 nM) while maintaining relatively low toxicity toward normal human umbilical vein endothelial cells (IC50 = 1.055 μM) [3]. This represents an approximately 70-fold improvement in therapeutic index compared to early-generation compounds, highlighting the successful evolution of this chemical class.
Rigosertib belongs to the chemical class of styryl benzyl sulfones, characterized by a distinct molecular architecture featuring a sulfonyl bridge connecting benzyl and styryl aromatic systems. Its systematic IUPAC name is (2-Methoxy-5-{[(E)-2-(2,4,6-trimethoxyphenyl)ethene-1-sulfonyl]methyl}phenyl)glycine, with a molecular formula of C~21~H~25~NO~8~S and a molecular weight of 451.49 g/mol [4] [7]. The compound's structure incorporates several strategically positioned functional groups that collectively confer its biological activity:
The geometric isomerism of rigosertib significantly influences its biological activity. The (E)-isomer (rigosertib) demonstrates potent anticancer properties, while the corresponding (Z)-isomer exhibits markedly reduced cytotoxicity against cancer cells [7]. This stereospecificity indicates precise spatial requirements for target binding, where the planar arrangement of the (E)-isomer optimally positions the trimethoxyphenyl and glycine-substituted benzyl rings for simultaneous interaction with complementary regions on target proteins.
Table 2: Structural and Activity Comparison of Rigosertib and Key Derivatives
Compound | Core Structure | Notable Substituents | Potency Range (IC50) | Selectivity Index (Cancer vs. Normal Cells) |
---|---|---|---|---|
Rigosertib | Styryl benzyl sulfone | Meta-glycine, trimethoxystyryl | 7.5 nM–0.075 μM (cancer lines) | 2-5 fold (HUVEC: 0.122 μM) |
12b | Benzyl naphthyl sulfone | Naphthalene replacement | 0.028–0.110 μM | 4-14 fold (HUVEC: 0.416 μM) |
15b | Benzyl naphthyl sulfone | Glycine, naphthalene | 0.015–0.064 μM | 16-70 fold (HUVEC: 1.055 μM) |
26 (Pt(IV) conjugate) | Platinum complex-rigosertib hybrid | ON013100-Pt(IV) conjugate | Enhanced vs. cisplatin-resistant lines | Improved over cisplatin in LO2/HUVEC |
Advanced structural modifications have yielded novel chemotypes with enhanced properties. Benzyl naphthyl sulfones, designed by cyclizing rigosertib's styryl segment into a naphthalene ring, maintain the optimal planar configuration while improving metabolic stability and membrane permeability. These derivatives demonstrate substantially increased potency, with several compounds exhibiting sub-100 nM IC~50~ values across multiple cancer cell lines. Particularly, compound 15b shows exceptional activity against SCC-15 (human tongue squamous carcinoma) cells with an IC~50~ of 15 nM, representing a two-fold improvement over the parent rigosertib (35 nM) [3]. This enhanced activity against squamous cell carcinomas may have significant clinical implications given rigosertib's emerging application in cutaneous squamous cell carcinoma.
Another innovative approach involves the conjugation of rigosertib-derived structures with platinum(IV) complexes to overcome chemotherapy resistance. These hybrid molecules, such as conjugate 26, incorporate structural elements that enable simultaneous DNA damage induction and RAS-RAF pathway disruption. Specifically, conjugate 26 disrupts the interaction between RAS and CRAF by acting as a RAS-mimetic, while the platinum component induces DNA damage. This dual mechanism provides enhanced activity against cisplatin-resistant cell lines and represents a novel strategy for addressing resistance mechanisms in oncology [6].
Rigosertib exerts its antitumor effects through multi-targeted kinase inhibition, primarily disrupting polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K) pathways—two critical signaling nodes in cancer cell proliferation and survival. As a non-ATP-competitive inhibitor, rigosertib binds to distinct allosteric sites, offering advantages in overcoming resistance mutations that commonly affect ATP-competitive kinase inhibitors. Biochemical assays demonstrate potent inhibition of PLK1 (IC~50~ = 9 nM), PDGFR (IC~50~ = 18 nM), and BCR-ABL (IC~50~ = 32 nM) [4]. This broad kinase targeting profile enables simultaneous disruption of multiple oncogenic pathways, particularly those regulating cell cycle progression and survival signals.
The compound's mechanism involves several interconnected pharmacological actions:
Notably, rigosertib demonstrates remarkable selectivity for transformed cells over normal cells. While exhibiting nanomolar cytotoxicity across 94 cancer cell lines (IC~50~ = 50-250 nM), the compound shows minimal toxicity toward normal fibroblasts (WI-38: IC~50~ > 10 μM) and other primary human cells unless concentrations exceed 5-10 μM [3] [4]. This differential sensitivity stems from cancer cells' greater dependence on the PLK1 and PI3K pathways for survival and their reduced ability to enter protective quiescence (G0 arrest) when challenged with cellular stress.
Recent clinical investigations have revealed particularly promising applications in rare, aggressive malignancies with limited treatment options. In patients with recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma (RDEB SCC)—a devastating complication of this monogenic skin disorder characterized by PLK1 overexpression—rigosertib demonstrated unprecedented efficacy. A landmark clinical trial published in the British Journal of Dermatology reported an 80% overall response rate, with 50% of evaluable patients achieving complete responses [2] [5]. This represents a breakthrough for a condition where conventional therapies yield limited response rates of mostly short duration and where the cumulative risk of death reaches 70% by age 45 [5].
Table 3: Clinical Response Data for Rigosertib in Selected Malignancies
Disease Context | Study Phase | Response Rate | Key Findings | Reference |
---|---|---|---|---|
RDEB-associated SCC | Investigator-sponsored | 80% ORR (50% CR) | First effective systemic therapy for this rare complication | [2] [5] |
Higher-risk MDS post-HMA failure | Phase III | Subgroup benefit | Significant survival improvement in primary refractory patients | [9] |
KRAS+ NSCLC with nivolumab | Phase I/II | Ongoing | Rational combination targeting resistance pathways | [8] |
Advanced solid tumors | Phase I | 41% stable disease | Recommended Phase II dose established at 850 mg/m²/24h | [1] |
Beyond monotherapy applications, rigosertib demonstrates synergistic potential with other therapeutic modalities. In platinum-resistant cancers, rigosertib-derived platinum(IV) complexes effectively overcome resistance by simultaneously delivering DNA-damaging platinum species and disrupting RAS-RAF pathway signaling. These hybrid molecules significantly outperform conventional platinum agents in resistant models through their ability to block survival signals that typically confer chemotherapy resistance [6]. Additionally, rigosertib enhances the efficacy of immune checkpoint inhibitors in preclinical models of non-small cell lung cancer (NSCLC), providing the rationale for ongoing clinical evaluation of rigosertib plus nivolumab in KRAS-mutated NSCLC patients who progressed on first-line treatment (NCT04177498) [8].
The compound's pharmacological profile continues to expand through exploration in diverse cancer types characterized by RAS pathway dysregulation. As a RAS-mimetic, rigosertib effectively disrupts protein-protein interactions between mutant RAS and its effectors, offering a novel approach to targeting these historically undruggable oncoproteins. This mechanism underlies rigosertib's investigation in various RASopathies—rare developmental syndromes caused by germline mutations in genes encoding components of the RAS-MAPK pathway—where excessive signaling drives both developmental abnormalities and cancer predisposition [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7